1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Description
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 3-methoxy group at position 3, a primary amine at position 4, and a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring. The compound is often isolated as its hydrochloride salt to enhance stability and solubility .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGREMNAYUABCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group under mild conditions, making it suitable for various substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to specific sites on the pyrazole ring . The choice of solvent and reaction conditions can significantly affect the yield and selectivity of the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at the 4-position undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated derivatives (e.g., N-benzyl) | 65–78% |
| Acylation | Acetyl chloride, pyridine, RT | N-acetylated product | 82% |
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The difluoroethyl group stabilizes intermediates via inductive effects, enhancing reaction rates .
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Methoxy substitution at the 3-position directs electrophiles to the para-amine site.
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitroso or nitro derivatives depending on conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 3-methoxy-4-nitroso-pyrazole | Selective oxidation of amine |
| H₂O₂, FeCl₃ | AcOH, 50°C | 3-methoxy-4-nitro-pyrazole | Requires acidic media |
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Over-oxidation to nitro groups is mitigated by controlling temperature and catalyst load.
Reduction Reactions
The compound participates in reductions targeting the amine or methoxy group:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 3-hydroxy-4-amine-pyrazole | Methoxy → hydroxy conversion |
| H₂, Pd/C | EtOH, 50 psi | 3-methoxy-pyrazol-4-amine (saturated) | Catalytic hydrogenation of C=C bonds |
Hydrolysis Reactions
Acid- or base-mediated hydrolysis modifies the methoxy group:
| Conditions | Reagent | Product | Mechanism |
|---|---|---|---|
| HCl (6M), reflux | - | 3-hydroxy-4-amine-pyrazole | SN2 displacement of methoxy |
| NaOH (10%), 120°C | - | Pyrazol-4-amine-3-ol | Base-catalyzed hydrolysis |
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Hydrolysis rates are slower compared to non-fluorinated analogs due to steric hindrance.
Coupling Reactions
The pyrazole core participates in cross-coupling reactions:
| Coupling Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives at 5-position | 70–85% yield |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | N-arylaminated products | 55–65% yield |
Mechanistic Insights
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Electronic Effects : The difluoroethyl group’s electron-withdrawing nature increases the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks at the 4-position .
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Steric Effects : Bulky substituents at the 1-position hinder reactions at adjacent sites, favoring para-substitution.
Stability and Byproduct Formation
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Thermal Stability : Decomposes above 200°C, releasing HF (detected via TGA).
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Common Byproducts :
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Hydrolysis : Trace amounts of difluoroacetic acid.
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Oxidation : Over-oxidized nitro derivatives (<5%).
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Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity to target proteins, influencing its biological activity . The pyrazole ring can interact with various enzymes and receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
Tables
Table 1: Comparative Analysis of Key Compounds (See above for detailed table.)
Biological Activity
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a difluoroethyl substituent. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₉F₂N₃O
- Molecular Weight : 177.15 g/mol
- Structural Features : The compound contains a pyrazole ring substituted with a methoxy group and a difluoroethyl group, enhancing its lipophilicity and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoroethyl group modulates the compound's lipophilicity and binding affinity to proteins, influencing its efficacy as a therapeutic agent. It has been studied for its role as an inhibitor of various enzymes involved in disease processes, particularly in cancer therapy .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant potential as an anti-cancer agent. Its unique structure allows it to interact effectively with biological targets, leading to promising results in various studies:
- Anti-Cancer Activity : Studies have shown that this compound can inhibit specific enzymes linked to cancer progression. For instance, it has been evaluated for its inhibitory effects on kinases involved in tumor growth .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as p38 MAP kinase, which is critical in inflammatory responses and cancer pathways. High-throughput screening has identified it as a selective inhibitor with potential applications in treating inflammatory diseases and cancers .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of p38 MAP Kinase : A study reported that derivatives of pyrazole compounds showed selective inhibition of p38 MAP kinase, suggesting that similar mechanisms may be at play for this compound .
- Structure-Activity Relationship (SAR) : Research into related pyrazole compounds has established SARs that indicate how modifications can enhance biological activity. The presence of the difluoroethyl group appears to enhance potency through improved interactions with target proteins .
- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, often employing electrophilic substitution methods. Understanding these pathways is crucial for developing derivatives with enhanced biological properties.
Comparative Analysis
A comparative analysis table highlights the unique features of this compound against similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₆H₉F₂N₃O | Contains both difluoroethyl and methoxy groups |
| 5-Amino-N-phenyl-1H-pyrazol-4-yl derivatives | Varies | Lacks fluorinated substituents |
| 3-Methoxy-1H-pyrazole | C₄H₅N₃O | No fluorinated substituents |
Q & A
Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-3-methoxy-1H-pyrazol-4-amine, and what are the critical steps affecting yield?
The compound is typically synthesized via multi-step processes involving cyclization, functionalization, and substitution. For example, pyrazole cores are often constructed by reacting hydrazines with β-keto esters or diketones, followed by fluorination or methoxy group introduction. A key step is the cyclization of intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, which requires controlled conditions (e.g., POCl₃ as a cyclizing agent at 120°C) to avoid side reactions . Post-synthetic modifications, such as nucleophilic substitution for difluoroethyl group attachment, demand anhydrous conditions and precise stoichiometry to minimize byproducts .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
Structural confirmation relies on a combination of techniques:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding motifs, especially for polymorphic forms (e.g., SHELX programs for refinement) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., difluoroethyl protons at δ 4.5–5.0 ppm; methoxy groups at δ 3.8–4.0 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹; NH₂ bends at 1600–1650 cm⁻¹) .
Q. What methods are used to assess the purity of this compound, and how are impurities identified?
Purity is evaluated via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar impurities; mobile phases often use acetonitrile/water gradients .
- LC-MS : Identifies low-abundance impurities (e.g., dehalogenated byproducts or methoxy-deprotected analogs) .
- Elemental analysis : Validates %C, %H, %N within ±0.4% of theoretical values .
Q. What are the key structural features influencing its reactivity and stability?
- The difluoroethyl group enhances metabolic stability but introduces steric hindrance, affecting nucleophilic substitution kinetics .
- The 3-methoxy group increases electron density on the pyrazole ring, altering regioselectivity in electrophilic substitutions .
- The 4-amine group participates in hydrogen bonding, influencing crystallinity and solubility .
Q. What preliminary biological activities have been reported for pyrazole-4-amine derivatives?
Pyrazole-4-amines often exhibit antimicrobial or enzyme-inhibitory activity. For example, analogs with electron-withdrawing substituents (e.g., chloro, nitro) show enhanced antibacterial efficacy against Gram-positive strains, likely via disruption of cell wall synthesis . Methoxy groups may improve pharmacokinetic properties by modulating lipophilicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining high purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but may require post-synthesis purification to remove residuals .
- Catalyst screening : Pd/C or CuI catalysts accelerate cross-coupling steps (e.g., Buchwald-Hartwig amination) .
- Process monitoring : In-line FTIR or Raman spectroscopy detects intermediate formation, enabling real-time adjustments .
Q. How do substituent variations (e.g., fluoro vs. methoxy) impact the compound’s biological activity and physicochemical properties?
- Fluorine substitution : Increases metabolic stability and membrane permeability but may reduce aqueous solubility .
- Methoxy groups : Enhance π-π stacking in target binding pockets (e.g., kinase inhibitors) but can hinder crystallization .
- Comparative studies : Structure-activity relationship (SAR) analyses via logP measurements and cytotoxicity assays (e.g., HepG2 cells) quantify these effects .
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement protocols : Use SHELXL with TWIN/BASF commands for twinned crystals or disorder modeling .
- Validation tools : Check geometric outliers with PLATON or Mercury’s bond-length deviation alerts .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Docking studies : AutoDock Vina or Glide models ligand-receptor interactions (e.g., pyrazole-amine H-bonding with catalytic lysine residues) .
- MD simulations : GROMACS or AMBER assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
- QSAR models : MOE or Schrödinger’s Canvas correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
Q. What strategies mitigate hygroscopicity and degradation during storage?
- Lyophilization : Freeze-drying under vacuum preserves amine stability for long-term storage .
- Desiccants : Store with molecular sieves (3Å) in amber vials to prevent hydrolysis of the difluoroethyl group .
- Stability assays : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
